Cas no 2137570-02-4 (2-ethyl-4-(3-fluorophenyl)furan-3-carboxylic acid)

2-ethyl-4-(3-fluorophenyl)furan-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2-ethyl-4-(3-fluorophenyl)furan-3-carboxylic acid
- 2137570-02-4
- EN300-1082950
-
- Inchi: 1S/C13H11FO3/c1-2-11-12(13(15)16)10(7-17-11)8-4-3-5-9(14)6-8/h3-7H,2H2,1H3,(H,15,16)
- InChI Key: UZTMEOXDMJLODO-UHFFFAOYSA-N
- SMILES: FC1=CC=CC(=C1)C1=COC(CC)=C1C(=O)O
Computed Properties
- Exact Mass: 234.06922237g/mol
- Monoisotopic Mass: 234.06922237g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 282
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 50.4Ų
2-ethyl-4-(3-fluorophenyl)furan-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1082950-5.0g |
2-ethyl-4-(3-fluorophenyl)furan-3-carboxylic acid |
2137570-02-4 | 5g |
$2110.0 | 2023-06-10 | ||
Enamine | EN300-1082950-5g |
2-ethyl-4-(3-fluorophenyl)furan-3-carboxylic acid |
2137570-02-4 | 95% | 5g |
$2110.0 | 2023-10-28 | |
Enamine | EN300-1082950-1.0g |
2-ethyl-4-(3-fluorophenyl)furan-3-carboxylic acid |
2137570-02-4 | 1g |
$728.0 | 2023-06-10 | ||
Enamine | EN300-1082950-10.0g |
2-ethyl-4-(3-fluorophenyl)furan-3-carboxylic acid |
2137570-02-4 | 10g |
$3131.0 | 2023-06-10 | ||
Enamine | EN300-1082950-0.1g |
2-ethyl-4-(3-fluorophenyl)furan-3-carboxylic acid |
2137570-02-4 | 95% | 0.1g |
$640.0 | 2023-10-28 | |
Enamine | EN300-1082950-0.25g |
2-ethyl-4-(3-fluorophenyl)furan-3-carboxylic acid |
2137570-02-4 | 95% | 0.25g |
$670.0 | 2023-10-28 | |
Enamine | EN300-1082950-0.5g |
2-ethyl-4-(3-fluorophenyl)furan-3-carboxylic acid |
2137570-02-4 | 95% | 0.5g |
$699.0 | 2023-10-28 | |
Enamine | EN300-1082950-10g |
2-ethyl-4-(3-fluorophenyl)furan-3-carboxylic acid |
2137570-02-4 | 95% | 10g |
$3131.0 | 2023-10-28 | |
Enamine | EN300-1082950-2.5g |
2-ethyl-4-(3-fluorophenyl)furan-3-carboxylic acid |
2137570-02-4 | 95% | 2.5g |
$1428.0 | 2023-10-28 | |
Enamine | EN300-1082950-0.05g |
2-ethyl-4-(3-fluorophenyl)furan-3-carboxylic acid |
2137570-02-4 | 95% | 0.05g |
$612.0 | 2023-10-28 |
2-ethyl-4-(3-fluorophenyl)furan-3-carboxylic acid Related Literature
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Chuan-Feng Chen Chem. Commun., 2008, 6128-6130
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Wenzhang Chen,Xuefeng Yin,Jinxia Mu,Yan Yin Chem. Commun., 2007, 2488-2490
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3. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697
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Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774
Additional information on 2-ethyl-4-(3-fluorophenyl)furan-3-carboxylic acid
2-Ethyl-4-(3-Fluorophenyl)Furan-3-Carboxylic Acid: A Comprehensive Overview
2-Ethyl-4-(3-fluorophenyl)furan-3-carboxylic acid (CAS No. 2137570-02-4) is a fascinating compound with significant potential in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound, characterized by its unique structure, has garnered attention due to its versatile properties and promising applications. In this article, we delve into the structural features, synthesis methods, biological activities, and recent advancements associated with 2-ethyl-4-(3-fluorophenyl)furan-3-carboxylic acid.
The molecular structure of 2-ethyl-4-(3-fluorophenyl)furan-3-carboxylic acid is notable for its combination of a furan ring, an ethyl group, and a fluorophenyl substituent. The furan ring serves as a versatile scaffold, providing stability and reactivity depending on the substituents attached. The presence of the ethyl group at position 2 and the 3-fluorophenyl group at position 4 introduces steric and electronic effects that influence the compound's properties. Recent studies have highlighted the importance of such structural features in modulating biological activity and chemical reactivity.
One of the key areas of research involving 2-ethyl-4-(3-fluorophenyl)furan-3-carboxylic acid is its synthesis. Traditional methods often involve multi-step processes, such as Friedel-Crafts acylation or Ullmann coupling, which can be time-consuming and costly. However, recent advancements in catalytic chemistry have enabled more efficient syntheses. For instance, the use of palladium catalysts in cross-coupling reactions has significantly streamlined the production process. These improvements not only enhance yield but also reduce environmental impact, aligning with current sustainability goals.
The biological activity of 2-ethyl-4-(3-fluorophenyl)furan-3-carboxylic acid has been extensively studied in recent years. Preclinical studies have demonstrated its potential as an anti-inflammatory agent due to its ability to inhibit cyclooxygenase (COX) enzymes. Additionally, this compound has shown promise in anticancer research, particularly in targeting specific signaling pathways involved in tumor growth and metastasis. Its ability to modulate these pathways makes it a candidate for drug development programs focused on personalized medicine.
In the field of agrochemicals, 2-ethyl-4-(3-fluorophenyl)furan-3-carboxylic acid has been explored as a potential herbicide or fungicide. Its unique mode of action differs from conventional pesticides, offering a novel approach to crop protection. Recent field trials have indicated its effectiveness against various plant pathogens without significant adverse effects on non-target organisms. This makes it an attractive option for sustainable agriculture practices.
Materials science has also benefited from the properties of 2-ethyl-4-(3-fluorophenyl)furan-3-carboxylic acid. Its ability to form stable complexes with metal ions has led to its use in designing advanced materials for energy storage applications. For example, it has been employed as a ligand in metal organic frameworks (MOFs), which are used as high-capacity adsorbents for gas storage and separation.
Despite its numerous advantages, challenges remain in fully harnessing the potential of 2-ethyl-4-(3-fluorophenyl)furan-3-carboxylic acid. Issues such as scalability in production and long-term stability under physiological conditions require further investigation. Collaborative efforts between academia and industry are essential to overcome these hurdles and bring this compound closer to real-world applications.
In conclusion, 2-Ethyl-4-(3-fluorophenyl)furan-3-carboxylic acid (CAS No. 2137570
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